Tert-butyl (3-iodopropyl)carbamate
Overview
Description
Tert-butyl (3-iodopropyl)carbamate is a chemical compound with the molecular formula C8H16INO2 and a molecular weight of 285.12 g/mol . It is a pale yellow solid with a melting point of 37-40°C and a boiling point of approximately 299.3°C . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicine .
Scientific Research Applications
Tert-butyl (3-iodopropyl)carbamate is used in various scientific research applications, including:
Safety and Hazards
Mechanism of Action
Target of Action
Tert-butyl (3-iodopropyl)carbamate is a member of the carbamate family of biocides . It is used in the preparation of isoindolin-2-one-linked quinazoline and pyridopyrimidine as Ras protein degraders and anticancer agents . The primary target of this compound is the Ras protein, a family of proteins involved in transmitting signals within cells .
Mode of Action
It is known that it interacts with its target, the ras protein, leading to its degradation . This degradation disrupts the normal signaling pathways within the cell, which can lead to the death of cancer cells .
Biochemical Pathways
The degradation of Ras proteins affects multiple biochemical pathways. Ras proteins are involved in several signaling pathways that control cell growth and differentiation . By degrading these proteins, this compound disrupts these pathways, potentially leading to the death of cancer cells .
Pharmacokinetics
It is known that the compound is slightly soluble in chloroform and methanol . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The primary result of the action of this compound is the degradation of Ras proteins . This can disrupt normal cellular signaling pathways, leading to the death of cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that the compound is used in the synthesis of anticancer agents , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in cancer pathways.
Cellular Effects
Given its use in the synthesis of anticancer agents , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Given its use in the synthesis of anticancer agents , it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl (3-iodopropyl)carbamate can be synthesized from 3-(tert-butoxycarbonylamino)-1-propanol and triphenylphosphine . The reaction involves the use of di-tert-butyl dicarbonate and imidazole as reagents . The process typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to achieve high yields and purity . The compound is often stored under an inert atmosphere at temperatures below -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-iodopropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include tert-butyl (3-azidopropyl)carbamate and tert-butyl (3-thiocyanatopropyl)carbamate.
Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl carbamate
- N-Boc-4-iodopiperidine
- Tert-butyl 3-bromopropylcarbamate
- Tert-butyl 3-(iodomethyl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl (3-iodopropyl)carbamate is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and serve as a versatile intermediate in organic synthesis . Its ability to act as a carbamate protecting group under mild conditions further enhances its utility in scientific research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-(3-iodopropyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16INO2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6H2,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVXNBKOWDNMGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459562 | |
Record name | tert-butyl 3-iodopropylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167479-01-8 | |
Record name | tert-butyl 3-iodopropylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(3-iodopropyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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